molecular formula C25H21BrClN3O3 B4301299 (2Z)-2-[(5-BROMOFURAN-2-YL)FORMAMIDO]-3-(4-CHLOROPHENYL)-N-[2-(2-METHYL-1H-INDOL-3-YL)ETHYL]PROP-2-ENAMIDE

(2Z)-2-[(5-BROMOFURAN-2-YL)FORMAMIDO]-3-(4-CHLOROPHENYL)-N-[2-(2-METHYL-1H-INDOL-3-YL)ETHYL]PROP-2-ENAMIDE

Cat. No.: B4301299
M. Wt: 526.8 g/mol
InChI Key: MZDYXNAEIUVKJW-STZFKDTASA-N
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Description

(2Z)-2-[(5-BROMOFURAN-2-YL)FORMAMIDO]-3-(4-CHLOROPHENYL)-N-[2-(2-METHYL-1H-INDOL-3-YL)ETHYL]PROP-2-ENAMIDE is a complex organic compound that features a combination of bromine, chlorine, and indole moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the Suzuki–Miyaura coupling reaction, which is known for its mild and functional group-tolerant conditions .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors and advanced purification techniques to ensure the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(2Z)-2-[(5-BROMOFURAN-2-YL)FORMAMIDO]-3-(4-CHLOROPHENYL)-N-[2-(2-METHYL-1H-INDOL-3-YL)ETHYL]PROP-2-ENAMIDE can undergo various types of chemical reactions, including:

    Oxidation: The indole moiety can be oxidized under specific conditions.

    Reduction: The compound can be reduced to modify the functional groups.

    Substitution: Halogen atoms (bromine and chlorine) can be substituted with other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions vary depending on the desired transformation, but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the indole moiety can lead to the formation of indole-3-acetic acid derivatives .

Scientific Research Applications

(2Z)-2-[(5-BROMOFURAN-2-YL)FORMAMIDO]-3-(4-CHLOROPHENYL)-N-[2-(2-METHYL-1H-INDOL-3-YL)ETHYL]PROP-2-ENAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of (2Z)-2-[(5-BROMOFURAN-2-YL)FORMAMIDO]-3-(4-CHLOROPHENYL)-N-[2-(2-METHYL-1H-INDOL-3-YL)ETHYL]PROP-2-ENAMIDE involves its interaction with specific molecular targets. The indole moiety is known to bind with high affinity to multiple receptors, which can lead to various biological effects . The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets (2Z)-2-[(5-BROMOFURAN-2-YL)FORMAMIDO]-3-(4-CHLOROPHENYL)-N-[2-(2-METHYL-1H-INDOL-3-YL)ETHYL]PROP-2-ENAMIDE apart is its unique combination of functional groups, which allows for a wide range of chemical modifications and applications. Its ability to undergo various reactions and interact with multiple biological targets makes it a versatile compound in scientific research.

Properties

IUPAC Name

5-bromo-N-[(Z)-1-(4-chlorophenyl)-3-[2-(2-methyl-1H-indol-3-yl)ethylamino]-3-oxoprop-1-en-2-yl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H21BrClN3O3/c1-15-18(19-4-2-3-5-20(19)29-15)12-13-28-24(31)21(14-16-6-8-17(27)9-7-16)30-25(32)22-10-11-23(26)33-22/h2-11,14,29H,12-13H2,1H3,(H,28,31)(H,30,32)/b21-14-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZDYXNAEIUVKJW-STZFKDTASA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=CC=CC=C2N1)CCNC(=O)C(=CC3=CC=C(C=C3)Cl)NC(=O)C4=CC=C(O4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C2=CC=CC=C2N1)CCNC(=O)/C(=C/C3=CC=C(C=C3)Cl)/NC(=O)C4=CC=C(O4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H21BrClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

526.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(2Z)-2-[(5-BROMOFURAN-2-YL)FORMAMIDO]-3-(4-CHLOROPHENYL)-N-[2-(2-METHYL-1H-INDOL-3-YL)ETHYL]PROP-2-ENAMIDE
Reactant of Route 2
Reactant of Route 2
(2Z)-2-[(5-BROMOFURAN-2-YL)FORMAMIDO]-3-(4-CHLOROPHENYL)-N-[2-(2-METHYL-1H-INDOL-3-YL)ETHYL]PROP-2-ENAMIDE
Reactant of Route 3
Reactant of Route 3
(2Z)-2-[(5-BROMOFURAN-2-YL)FORMAMIDO]-3-(4-CHLOROPHENYL)-N-[2-(2-METHYL-1H-INDOL-3-YL)ETHYL]PROP-2-ENAMIDE
Reactant of Route 4
Reactant of Route 4
(2Z)-2-[(5-BROMOFURAN-2-YL)FORMAMIDO]-3-(4-CHLOROPHENYL)-N-[2-(2-METHYL-1H-INDOL-3-YL)ETHYL]PROP-2-ENAMIDE
Reactant of Route 5
Reactant of Route 5
(2Z)-2-[(5-BROMOFURAN-2-YL)FORMAMIDO]-3-(4-CHLOROPHENYL)-N-[2-(2-METHYL-1H-INDOL-3-YL)ETHYL]PROP-2-ENAMIDE
Reactant of Route 6
Reactant of Route 6
(2Z)-2-[(5-BROMOFURAN-2-YL)FORMAMIDO]-3-(4-CHLOROPHENYL)-N-[2-(2-METHYL-1H-INDOL-3-YL)ETHYL]PROP-2-ENAMIDE

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